molecular formula C13H22N2O B8110485 Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone

Cat. No.: B8110485
M. Wt: 222.33 g/mol
InChI Key: ZXCKYFDMNLDRRC-NEPJUHHUSA-N
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Description

Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone is a bicyclic amide derivative featuring a cyclohexyl group attached to a methanone core, which is further linked to a rigid cis-configured hexahydropyrrolopyrrole system. This compound’s structural uniqueness lies in its stereochemical rigidity and lipophilic cyclohexyl substituent, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c16-13(10-4-2-1-3-5-10)15-8-11-6-7-14-12(11)9-15/h10-12,14H,1-9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCKYFDMNLDRRC-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CC3CCNC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)N2C[C@H]3CCN[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone typically involves multi-step organic synthesis procedures. The starting materials often include cyclohexanone and various amines, undergoing condensation and cyclization reactions under controlled temperature and pressure conditions. Catalysts like Lewis acids or bases may be employed to facilitate these reactions and improve yields.

Industrial Production Methods

On an industrial scale, production methods prioritize efficiency and scalability. Batch reactors are commonly used, where the reagents are mixed and subjected to heating or cooling as required to promote the desired chemical transformations. Automation and continuous flow reactors may also be implemented to optimize the synthesis process and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions that favor the transformation of functional groups within the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the compound, altering its functional groups.

  • Reduction: : Reducing agents like lithium aluminium hydride or sodium borohydride can be used to reduce the carbonyl group within the compound.

  • Substitution: : Nucleophilic or electrophilic substitution reactions may occur, depending on the nature of the substituents and the conditions employed.

Major Products

The major products formed from these reactions include various derivatives that retain the core structure of the compound but possess modified functional groups. These products can be used as intermediates in further chemical synthesis or as final compounds in their own right.

Scientific Research Applications

Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone has a wide range of scientific research applications:

  • Chemistry: : As a key intermediate in the synthesis of more complex molecules, it is often studied for its reactivity and potential as a building block in organic synthesis.

  • Biology: : Its structure may mimic certain biologically active compounds, making it a candidate for studying enzyme interactions and receptor binding.

  • Medicine: : Potential pharmacological properties are of interest, particularly in the development of new therapeutic agents.

  • Industry: : In industrial applications, the compound’s unique properties can be harnessed in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclohexyl(cis-hexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl)methanone exerts its effects is often studied in the context of its interactions with molecular targets and pathways:

  • Molecular Targets: : It may interact with enzymes, receptors, or other proteins, affecting their function and activity.

  • Pathways Involved: : The compound can influence various biochemical pathways, potentially altering cellular processes and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with methanone derivatives and related heterocyclic systems, focusing on structural motifs, synthesis, and functional properties.

Substituent Effects on Methanone Derivatives

a. Benzo-triazolyl Derivatives The compound (1H-Benzo[d][1,2,3]triazol-5-yl)(hexahydropyrrolo[3,4-c]pyrrol-2-yl)methanone hydrochloride () shares the pyrrolopyrrole core but replaces the cyclohexyl group with a benzo-triazolyl moiety. Key differences include:

  • Synthesis : Achieved via HCl-mediated deprotection (87% yield), contrasting with the cyclohexyl derivative’s likely coupling methods.
  • Solubility : The hydrochloride salt form enhances aqueous solubility, whereas the cyclohexyl analog’s lipophilicity may reduce it.
  • Bioactivity: The benzo-triazolyl group’s planar aromatic system could facilitate π-π stacking in target binding, unlike the non-aromatic cyclohexyl group .

b. Indolyl Methanones Cyclopentyl- and cyclohexyl-indolyl methanones () exhibit steric hindrance due to substituents at positions 2 and 3 of the indole fragment. This hindrance reduces ion-mobility spectral peaks, suggesting that the cyclohexyl group in the target compound may similarly impede molecular interactions in analytical or biological contexts .

c. Pyrazolo-Pyridinyl Methanones Compounds like (2,4-dihydroxyphenyl)(pyrazolo[3,4-b]pyridin-5-yl)methanone () feature electron-rich substituents (e.g., hydroxyl, methoxy).

Heterocyclic Core Variations

a. Pyrrolo[3,4-c]pyrrole vs. Pyrrolo[3,4-b]pyrrole
The target compound’s pyrrolo[3,4-b]pyrrole system differs in ring fusion position from the pyrrolo[3,4-c]pyrrole in . This positional isomerism alters electronic distribution and steric accessibility, impacting binding interactions.

b. Triazolo-Thiadiazoles Compounds like 3,6-disubstituted triazolo[3,4-b]thiadiazoles (–6) replace the pyrrolopyrrole system with a thiadiazole-triazole scaffold. These derivatives exhibit vasodilatory activity, highlighting how heterocycle choice directs bioactivity .

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